molecular formula C12H11N3O2 B8340510 Methyl (4-quinolinylmethylene)carbazate

Methyl (4-quinolinylmethylene)carbazate

Cat. No. B8340510
M. Wt: 229.23 g/mol
InChI Key: MIZOHZRBRCDUPP-UHFFFAOYSA-N
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Patent
US04870082

Procedure details

A mixture of 2.70 gm (0.03 mole) of methylcarbazate, 4.72 gm (0.03 mole) of 4-quinolinecarboxaldehyde and 100 ml of anhydrous methanol is refluxed 8.5 hr. The hot solution is filtered. The filtrate is diluted with water until cloudy. The mixture is cooled to room temperature then chilled. The crystals are collected, washed with ether and dried to give 5.88 gm (86%) of the title compound, having a melting point of 83.5° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[NH:4][NH2:5].[N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH:17]=O)=[CH:9][CH:8]=1>CO>[N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH:17]=[N:5][NH:4][C:3]([O:2][CH3:1])=[O:6])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
COC(NN)=O
Name
Quantity
4.72 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 8.5 hr
Duration
8.5 h
FILTRATION
Type
FILTRATION
Details
The hot solution is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water until cloudy
TEMPERATURE
Type
TEMPERATURE
Details
then chilled
CUSTOM
Type
CUSTOM
Details
The crystals are collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)C=NNC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.